ML254

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML254 is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. It is highly selective for the metabotropic glutamate receptor 5 (mGlu5) and interacts competitively with the MPEP allosteric binding site . This compound has been primarily studied for its potential use in treating neurological disorders such as schizophrenia .

科学研究应用

ML254 具有广泛的科学研究应用,包括:

化学: 用作点击化学中的试剂,特别是在铜催化的叠氮化物-炔烃环加成 (CuAAc) 反应中.

生物学: 研究其在调节 mGlu5 受体中的作用,mGlu5 受体参与各种神经过程.

医学: 研究其在治疗精神分裂症等神经系统疾病方面的潜在治疗效果.

工业: 在开发新型药物和化学试剂方面的潜在应用。

作用机制

ML254 通过选择性地增强 mGlu5 受体发挥其作用。 它与 MPEP 变构结合位点结合,增强受体对其天然配体的反应 。 这种对 mGlu5 活性的调节被认为会影响各种神经通路,使 this compound 成为治疗神经系统疾病的有希望的候选药物 。

准备方法

合成路线和反应条件

ML254 通过一系列化学反应合成,涉及形成炔基,该炔基可以与含有叠氮基团的分子发生铜催化的叠氮化物-炔烃环加成 (CuAAc) 。合成路线通常包括以下步骤:

- 在受控条件下,通过使适当的起始原料反应形成核心结构。

- 引入官能团以实现所需的化学性质。

- 对最终产物进行纯化和表征,以确保高纯度和功效。

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成过程的规模。这包括优化反应条件、使用工业级试剂和采用大规模纯化技术以批量生产 this compound。

化学反应分析

反应类型

ML254 经历了各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 常用试剂包括氢化铝锂和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂,在适当的条件下。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生各种氧化衍生物,而还原可能会产生 this compound 的还原形式。

相似化合物的比较

类似化合物

MPEP: 另一种具有类似结合特性的 mGlu5 受体拮抗剂。

CDPPB: mGlu5 受体的正变构调节剂。

ADX47273: 另一种选择性 mGlu5 受体调节剂。

ML254 的独特性

This compound 的独特性在于它对 mGlu5 受体的选择性高,以及它能够与 MPEP 变构结合位点竞争性地相互作用 。 这种特异性使其成为研究 mGlu5 相关通路和开发针对神经系统疾病的潜在治疗剂的宝贵工具 。

属性

IUPAC Name |

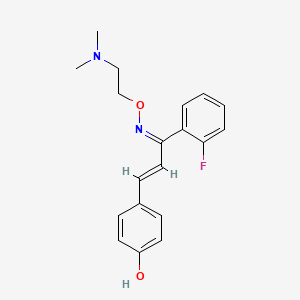

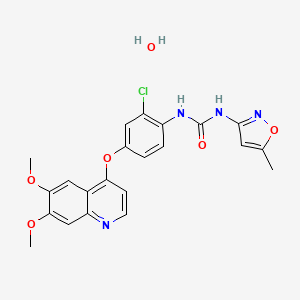

5-[2-(3-fluorophenyl)ethynyl]-N-(3-methyloxetan-3-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-18(11-23-12-18)21-17(22)16-8-7-14(10-20-16)6-5-13-3-2-4-15(19)9-13/h2-4,7-10H,11-12H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYCVXPMSMNWEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)NC(=O)C2=NC=C(C=C2)C#CC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of ML254 and how does it differ from other similar compounds?

A: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) []. Unlike some mGlu5 PAMs that exhibit allosteric agonism (ago-PAMs), this compound demonstrates minimal agonistic activity []. This is a crucial distinction as allosteric agonism and high glutamate fold-shift have been linked to potential neurotoxic effects in some mGlu5 PAMs []. Instead, this compound acts by enhancing the activity of glutamate, the natural ligand of mGlu5, when it binds to the receptor [].

Q2: How does the structure of this compound relate to its activity as an mGlu5 PAM?

A: While the provided research paper doesn't explicitly state the molecular formula or weight of this compound, it highlights the exploration of structure-activity relationships within an acetylene series of mGlu5 PAMs []. The study specifically investigates how modifications to an acetylene moiety within these compounds influence their allosteric agonism []. This suggests that the acetylene group plays a crucial role in the interaction of this compound with mGlu5.

Q3: What is the significance of developing this compound as a tool compound?

A: this compound is a valuable tool compound because of its low glutamate fold-shift and lack of intrinsic agonism []. This profile makes it an ideal candidate to investigate the potential link between cooperativity, allosteric agonism, and the adverse effects observed with some mGlu5 PAMs []. By comparing the effects of this compound to ago-PAMs, researchers can better understand the role of these properties in the therapeutic window and safety profile of this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid](/img/structure/B560391.png)

![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)

![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)

![(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B560401.png)

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)